

A Comparative Guide to [Leu15]-Gastrin I and Other Gastrin Analogs

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Compound of Interest

Compound Name: *[Leu15]-Gastrin I (human)*

Cat. No.: *B10821309*

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This guide provides a detailed comparison of [Leu15]-Gastrin I with other significant gastrin analogs, namely native Gastrin I and Pentagastrin. The information is tailored for researchers, scientists, and drug development professionals, offering a comprehensive overview of their performance based on available experimental data.

Introduction to Gastrin and its Analogs

Gastrin is a peptide hormone that plays a crucial role in regulating gastric acid secretion and mucosal cell growth in the stomach. Its biological effects are primarily mediated through the cholecystokinin B (CCK2) receptor.^[1] Analogs of gastrin have been developed for various research and clinical applications, including diagnostics and as potential therapeutic agents.

[Leu15]-Gastrin I is a synthetic analog of human Gastrin I where the methionine residue at position 15 is replaced by leucine. This substitution is designed to increase the peptide's stability by preventing oxidation of the methionine, which can lead to a loss of biological activity.^[2] It is reported to retain the full biological activity of the native hormone.^[2]

Gastrin I is the native, non-sulfated form of the 17-amino acid gastrin peptide (G17). It is a potent stimulator of gastric acid secretion and mucosal cell proliferation.

Pentagastrin is a synthetic C-terminal pentapeptide fragment of gastrin. It contains the minimal amino acid sequence required for gastrin-like activity and has been widely used in clinical settings as a diagnostic tool to assess maximal gastric acid output.^[3]

Comparative Performance Data

The following tables summarize the available quantitative data comparing the receptor binding affinity, potency in stimulating gastric acid secretion and cell proliferation, and stability of [Leu15]-Gastrin I, Gastrin I, and Pentagastrin.

Table 1: Receptor Binding Affinity

Analog	Receptor	Cell Line/Tissue	Assay Type	IC50 / Kd (nM)	Reference
[Leu15]-Gastrin I	CCK2	Canine gastric parietal cells	Competitive Binding	~0.32	[4]
Gastrin I (G17)	CCK2	AGS-GR cells	Not specified	Not specified	[5]
Pentagastrin	CCK2	A431-CCK2R cells	Calcium Mobilization	2.80 ± 0.52	
Pentagastrin	CCK2	AR42J cells	Calcium Mobilization	0.43 ± 0.19	

Note: Data is compiled from different studies and experimental conditions may vary. A direct head-to-head comparison in a single study was not available in the searched literature.

Table 2: Potency (EC50) for Biological Effects

Analog	Biological Effect	Model System	EC50	Relative Potency	Reference
[Leu15]-Gastrin I	Not specified	Not specified	Not specified	Stated to have "full biological activity" of native gastrin	[2]
Gastrin I (G17)	Cell Proliferation	Human gastric adenocarcinoma cells (AGS)	Not specified	10x more potent than Pentagastrin	[5]
Gastrin I (G17)	DNA, RNA, Protein Synthesis	Rat colon mucosa	Not specified	"Significantly stronger" than Pentagastrin	[6]
Pentagastrin	Gastric Acid Secretion	Human	Not specified	Partial agonist (~40% efficacy of histamine)	[7]
Pentagastrin	Cell Proliferation	Human gastric adenocarcinoma cells (AGS)	Not specified	10x less potent than Gastrin-17	[5]

Note: The term "potency" is used here to describe the concentration required to produce a certain level of biological effect. The available data is largely qualitative or comparative rather than providing specific EC50 values for all analogs under identical conditions.

Table 3: In Vitro and In Vivo Stability

Analog	Condition	Stability Profile	Reference
[Leu15]-Gastrin I	Aqueous solutions	More stable than native Gastrin I due to Leu substitution for Met	[2]
Gastrin I	Portal circulation (dog, rat)	Inactivated in the small bowel, but not the liver	[8]
Pentagastrin	Portal circulation (dog, rat)	Rapidly inactivated by the liver	[8]
Pentagastrin	Aqueous solutions	A more stable formulation (pentagastrin meglumine) has been developed	[9]

Note: The stability data is primarily qualitative. Quantitative half-life comparisons under various enzymatic conditions were not available in the searched literature.

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below to allow for replication and further investigation.

Receptor Binding Assay (Competitive Inhibition)

This protocol is based on methods described for determining the binding affinity of gastrin analogs to the CCK2 receptor.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of unlabeled gastrin analogs by measuring their ability to compete with a radiolabeled gastrin ligand for binding to the CCK2 receptor.

Materials:

- Radioligand: ^{125}I -[Leu15]-Gastrin I
- Cell Line: A suitable cell line overexpressing the CCK2 receptor (e.g., A431-CCK2R cells).
- Unlabeled Competitors: [Leu15]-Gastrin I, Gastrin I, Pentagastrin.
- Binding Buffer: Typically a buffered saline solution (e.g., Tris-HCl or HEPES) containing a protease inhibitor cocktail and a carrier protein like bovine serum albumin (BSA).
- Wash Buffer: Cold binding buffer.
- Scintillation Fluid and Counter.

Procedure:

- Cell Preparation: Culture the CCK2R-expressing cells to confluence. Harvest the cells and prepare a membrane fraction by homogenization and centrifugation.
- Assay Setup: In a microtiter plate, add a constant amount of the cell membrane preparation to each well.
- Competition: Add increasing concentrations of the unlabeled gastrin analogs to the wells.
- Radioligand Addition: Add a constant, low concentration of ^{125}I -[Leu15]-Gastrin I to all wells.
- Incubation: Incubate the plate at a specified temperature (e.g., 37°C) for a sufficient time to reach binding equilibrium (e.g., 60 minutes).
- Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand. Wash the filters with cold wash buffer.
- Quantification: Measure the radioactivity retained on the filters using a gamma counter.
- Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of the unlabeled competitor. The IC₅₀ value is determined as the concentration of the unlabeled analog that inhibits 50% of the specific binding of the radioligand.

In Vivo Gastric Acid Secretion Assay (Rat Model)

This protocol is adapted from methods used to measure gastrin-stimulated gastric acid secretion in rats.

Objective: To measure and compare the potency of different gastrin analogs in stimulating gastric acid secretion in an in vivo model.

Materials:

- Test Animals: Male Wistar rats.
- Gastrin Analogs: [Leu15]-Gastrin I, Gastrin I, Pentagastrin, dissolved in saline.
- Anesthetic: Urethane or a similar long-acting anesthetic.
- Surgical Equipment: For performing a tracheotomy and cannulating the esophagus and stomach.
- Perfusion Pump and Collection Tubes.
- pH Meter and Titrator.

Procedure:

- Animal Preparation: Anesthetize the rats. Perform a tracheotomy to ensure a clear airway. Ligate the pylorus and insert cannulas into the esophagus and the forestomach for perfusion.
- Gastric Perfusion: Perfuse the stomach with a saline solution at a constant rate.
- Basal Secretion: Collect the gastric effluent for a baseline period to measure basal acid output.
- Analog Administration: Administer the gastrin analogs intravenously at various doses.
- Stimulated Secretion: Continue to collect the gastric effluent in timed intervals after administration of the analogs.

- Acid Quantification: Measure the volume of the collected samples and determine the acid concentration by titration with a standard base (e.g., 0.01 N NaOH) to a neutral pH.
- Data Analysis: Calculate the acid output (in $\mu\text{mol H+}/\text{min}$). Plot the acid output against the dose of the gastrin analog to determine the dose-response relationship and calculate the EC50 (the concentration of the analog that produces 50% of the maximal response).

Cell Proliferation Assay (MTT Assay)

This protocol describes a colorimetric assay to assess the effect of gastrin analogs on the proliferation of a gastric cancer cell line.

Objective: To compare the mitogenic (proliferative) effects of different gastrin analogs on a responsive cell line.

Materials:

- Cell Line: A gastric cancer cell line known to express the CCK2 receptor (e.g., AGS cells).
- Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with fetal bovine serum (FBS).
- Gastrin Analogs: [Leu15]-Gastrin I, Gastrin I, Pentagastrin.
- MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).
- Solubilization Solution: e.g., DMSO or a solution of SDS in HCl.
- 96-well plates and a microplate reader.

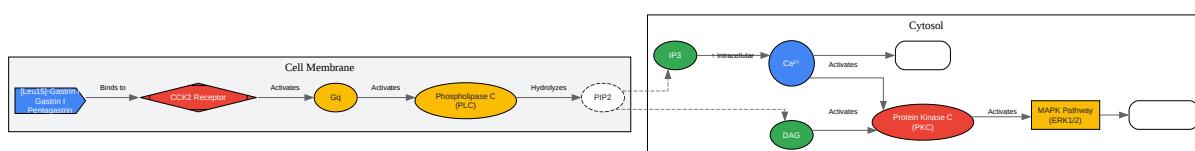
Procedure:

- Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- Serum Starvation: To synchronize the cells and reduce basal proliferation, replace the growth medium with a low-serum or serum-free medium for 24 hours.

- Treatment: Treat the cells with various concentrations of the gastrin analogs. Include a vehicle control (medium without analog).
- Incubation: Incubate the cells for a specified period (e.g., 48-72 hours).
- MTT Addition: Add MTT reagent to each well and incubate for a few hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan precipitate.
- Solubilization: Add the solubilization solution to dissolve the formazan crystals.
- Absorbance Measurement: Measure the absorbance of the solution in each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
- Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell proliferation relative to the control and plot it against the concentration of the gastrin analog to determine the EC50.

Signaling Pathways

Gastrin and its analogs exert their effects by binding to the CCK2 receptor, a G-protein coupled receptor (GPCR). The activation of the CCK2 receptor initiates several intracellular signaling cascades.

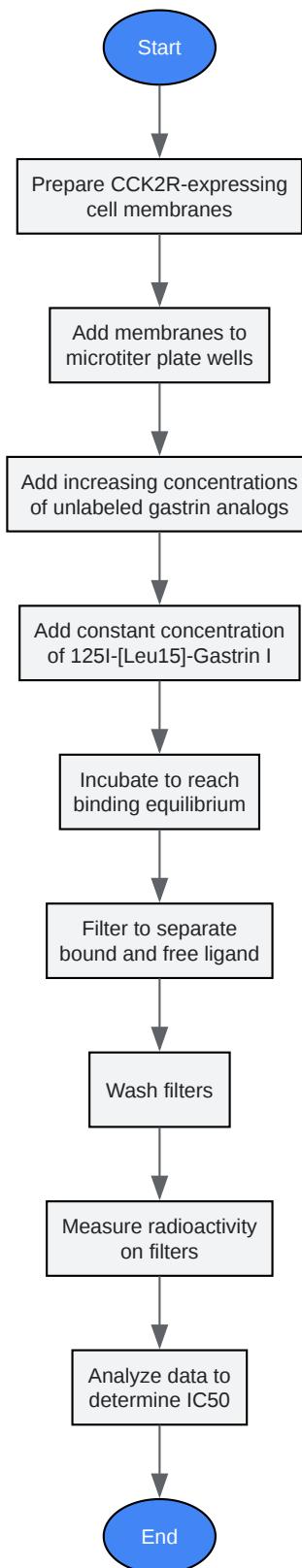


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CCK2 Receptor Signaling Pathway

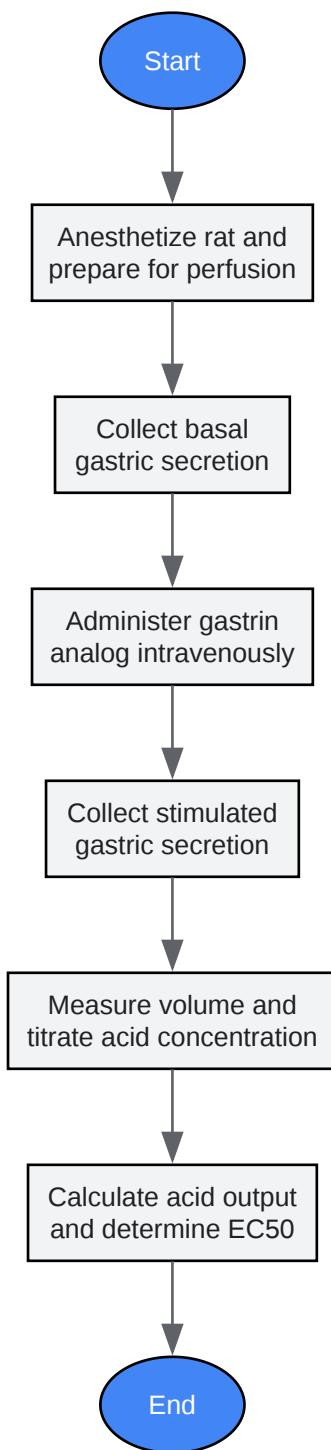
Experimental Workflow Diagrams

The following diagrams illustrate the workflows for the key experimental protocols described above.



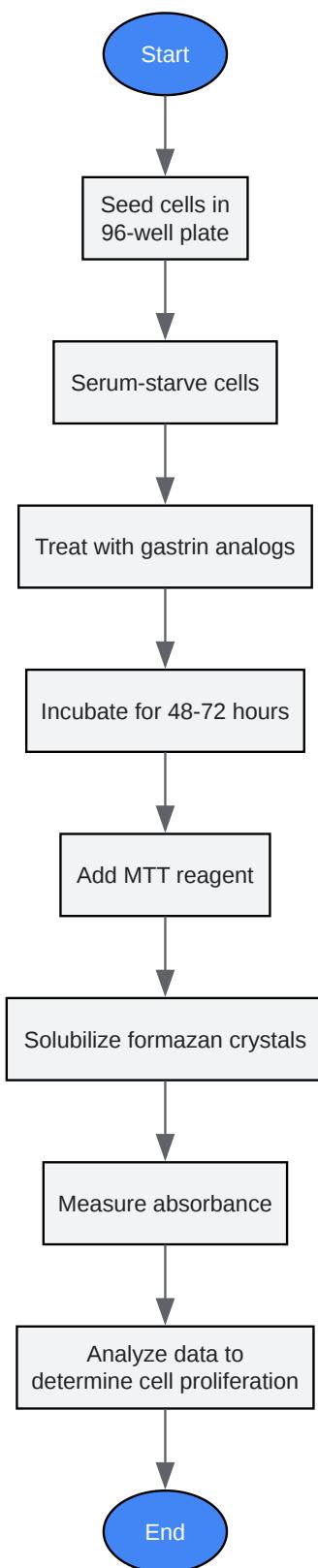
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Receptor Binding Assay Workflow



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In Vivo Gastric Acid Secretion Workflow



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Cell Proliferation (MTT) Assay Workflow

Conclusion

[Leu15]-Gastrin I emerges as a valuable tool for research due to its enhanced stability while maintaining the biological activity of native Gastrin I. The available data suggests that both [Leu15]-Gastrin I and native Gastrin I are significantly more potent than Pentagastrin in stimulating cell proliferation. While direct quantitative comparisons of receptor binding affinity and potency for gastric acid secretion are not available from a single study, the collective evidence indicates that [Leu15]-Gastrin I is a potent and stable agonist at the CCK2 receptor. The provided experimental protocols and workflow diagrams offer a foundation for researchers to conduct their own comparative studies to further elucidate the nuanced differences between these gastrin analogs under their specific experimental conditions.

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